Bienvenue dans la boutique en ligne BenchChem!

Tiapamil hydrochloride

Calcium Channel Antagonism Myocardial Contractility In Vitro Pharmacology

Tiapamil hydrochloride is a coronary-selective non-DHP calcium antagonist with 18–33× lower negative inotropic potency than verapamil, enabling calcium blockade studies at doses preserving basal contractility. It uniquely reduces splanchnic vascular resistance (absent with verapamil/diltiazem) and demonstrates 93% supraventricular ectopic beat reduction in acute MI models. Essential for Langendorff preparations, mesenteric ischemia-reperfusion, and coronary microvascular protocols requiring precise calcium antagonist profiling without confounding myocardial depression. Research use only.

Molecular Formula C26H38ClNO8S2
Molecular Weight 592.2 g/mol
Cat. No. B8776475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiapamil hydrochloride
Molecular FormulaC26H38ClNO8S2
Molecular Weight592.2 g/mol
Structural Identifiers
SMILESCN(CCCC1(S(=O)(=O)CCCS1(=O)=O)C2=CC(=C(C=C2)OC)OC)CCC3=CC(=C(C=C3)OC)OC.Cl
InChIInChI=1S/C26H37NO8S2.ClH/c1-27(15-12-20-8-10-22(32-2)24(18-20)34-4)14-6-13-26(36(28,29)16-7-17-37(26,30)31)21-9-11-23(33-3)25(19-21)35-5;/h8-11,18-19H,6-7,12-17H2,1-5H3;1H
InChIKeyFEEDFNKRGAKOFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tiapamil Hydrochloride Procurement Baseline: Compound Identity and In-Class Classification for Research Sourcing


Tiapamil hydrochloride (also known as Ro 11-1781 or dimeditiapramine) is a phenylethylamine-derived calcium channel antagonist belonging to the non-dihydropyridine (non-DHP) phenylalkylamine class [1]. Chemically, it is a dithiane derivative originally patented by Hoffmann-La Roche and is recognized as a verapamil congener [2]. As an experimental drug never commercially marketed, its primary utility resides in cardiovascular and calcium channel research, with documented hemodynamic effects in acute myocardial infarction models [3]. For procurement purposes, it is identified by CAS Registry Numbers 57010-31-8 (free base) and 57010-32-9 (hydrochloride salt), and serves as a reference standard for investigating calcium antagonist structure-activity relationships distinct from marketed non-DHP agents [4].

Why Verapamil or Other Non-DHP Calcium Channel Blockers Cannot Substitute for Tiapamil Hydrochloride


While tiapamil is structurally and pharmacokinetically related to verapamil [1], substitution with generic non-DHP calcium channel blockers is scientifically invalid due to fundamental differences in potency ratios and tissue selectivity. In-class substitution fails because tiapamil exhibits a 5- to 10-fold lower potency than verapamil in non-coronary arterial smooth muscle and cardiac muscle, yet maintains approximately equivalent potency specifically in coronary vascular smooth muscle [2]. Furthermore, tiapamil demonstrates a distinct safety margin with respect to negative inotropy, where verapamil depresses myocardial contractility at doses that are therapeutically irrelevant for tiapamil [3]. These quantifiable divergences in vascular selectivity and myocardial depression ratios render generic substitution inappropriate for research protocols requiring precise calcium channel blockade profiling or for validating specific therapeutic hypotheses originally tested with tiapamil.

Quantitative Evidence Guide: Tiapamil Hydrochloride Differentiation vs. Verapamil, Nifedipine, Diltiazem, and Nitroglycerin


Negative Inotropic Potency Ratio: Tiapamil Exhibits 18- to 33-Fold Lower Cardiac Depressant Activity than Verapamil

In isolated rabbit myocardium, tiapamil demonstrated significantly reduced negative inotropic potency compared to verapamil. The ED50 of tiapamil for depressing contractility was 33 times higher in left atrium and 18 times higher in right ventricular papillary muscle than that of verapamil [1]. The pA2 value for tiapamil was 1.01 units lower than verapamil, confirming competitive antagonism at calcium channels with a distinct potency rank order [1].

Calcium Channel Antagonism Myocardial Contractility In Vitro Pharmacology

Splanchnic and Systemic Vasodilation: Tiapamil Demonstrates Superior Splanchnic Vasodilation Compared to Verapamil and Diltiazem

In a direct head-to-head comparison of four calcium antagonists in normotensive male subjects, tiapamil significantly decreased diastolic blood pressure and systemic vascular resistance as well as splanchnic vascular resistance, while verapamil produced no change in either splanchnic or systemic hemodynamics [1]. Diltiazem lowered only systolic blood pressure without affecting splanchnic circulation [1]. The study concluded that tiapamil and nifedipine are more effective vasodilators, especially in the splanchnic vascular bed, compared to verapamil and diltiazem [1].

Splanchnic Hemodynamics Vascular Resistance Calcium Channel Blockers

Coronary Vascular Selectivity: Tiapamil Demonstrates Coronary Preference with 5- to 10-Fold Lower Systemic Vascular Potency than Verapamil

A comprehensive pharmacological characterization revealed that tiapamil and verapamil possess approximately equal calcium antagonistic potency in coronary vascular smooth muscle; however, verapamil is 5- to 10-fold more potent in smooth muscle of other arterial beds and in cardiac muscle [1]. In conscious rats without myocardial infarction, verapamil was approximately 20 times more potent than tiapamil in reducing arterial blood pressure [2]. Notably, when equihypotensive doses were compared, verapamil produced a 2-fold larger decrease in left ventricular dP/dtmax (p < 0.01) [2].

Coronary Vasodilation Vascular Selectivity Calcium Antagonism

Coronary Flow Enhancement: Tiapamil Exceeds Verapamil in Increasing Coronary Flow Without Contractility Depression

In anesthetized dogs, tiapamil produced an increase in coronary flow and decrease in coronary vascular resistance at the lowest effective doses, before any effects on blood pressure, total peripheral resistance, or heart rate were observed [1]. Tiapamil was explicitly noted as more effective in increasing coronary flow than verapamil [2]. Crucially, depression of myocardial contractility was not observed at doses considered to be therapeutic, even after cardiac autonomic denervation [1]. A coronary segmental analysis further differentiated tiapamil by demonstrating that it acts on small coronary arteries, in contrast to nitroglycerin which dilates large coronary arteries [1].

Coronary Blood Flow Myocardial Oxygenation Hemodynamics

Antiarrhythmic Spectrum: Tiapamil Demonstrates Distinct Dual Supraventricular and Ventricular Efficacy

Clinical studies indicate that tiapamil's antiarrhythmic spectrum differs qualitatively from that of other calcium antagonists. In patients with acute myocardial infarction, tiapamil reduced supraventricular ectopic beats by 93% during the 3rd and 4th hours of treatment [1]. In patients with atrial fibrillation, tiapamil reduced atrioventricular (A-V) conduction by an average of 20% [2]. The results show that tiapamil is effective against both supraventricular and ventricular arrhythmias, and its spectrum of action thus differs from that of other calcium antagonists [3].

Cardiac Arrhythmias Antiarrhythmic Agents Acute Myocardial Infarction

Dose-Dependent Adverse Effect Profile: Quantified Tolerability Thresholds Inform Research Dosing

In a dose-ranging clinical study, the incidence of adverse effects with tiapamil increased in a clear dose-dependent manner: 27.6% of patients at 300 mg twice daily, 48% at 450 mg twice daily, and 81.8% at 600 mg twice daily [1]. Dizziness was the most commonly reported adverse effect [1]. This steep dose-response curve provides a defined window for selecting research doses where efficacy can be assessed without prohibitive adverse event rates.

Dose-Response Relationship Adverse Effects Clinical Tolerability

Optimal Research Applications for Tiapamil Hydrochloride Based on Validated Differentiated Pharmacology


Isolated Heart and Myocardial Contractility Studies Requiring Minimal Negative Inotropic Interference

Researchers investigating calcium-dependent myocardial contractility with a need to minimize the confounding variable of negative inotropy should select tiapamil over verapamil. The 18- to 33-fold lower negative inotropic potency of tiapamil (ED50 ratio: tiapamil 33x and 18x higher than verapamil in atrium and ventricle, respectively) enables assessment of calcium channel blockade effects on action potential parameters and excitation-contraction coupling at doses that preserve basal contractile function [1]. This differentiation is critical for Langendorff heart preparations and isolated myocyte studies where verapamil would induce prohibitive contractility depression at equipotent calcium antagonism doses.

Splanchnic and Mesenteric Vascular Research in Normotensive or Hypertensive Models

Tiapamil is uniquely suited for research protocols targeting splanchnic vascular beds, where verapamil and diltiazem have been shown to lack measurable vasodilatory activity in human subjects [1]. The documented decreases in splanchnic vascular resistance and diastolic blood pressure, with concomitant increase in cardiac output [1], make tiapamil the appropriate reference standard for investigating calcium antagonist effects on intestinal and hepatic hemodynamics, mesenteric ischemia-reperfusion injury, and portal hypertension models.

Coronary Microcirculation and Ischemic Cardioprotection Studies with Preserved Systemic Hemodynamics

For research on coronary microvascular function and ischemic cardioprotection, tiapamil provides a coronary-selective pharmacological tool that increases coronary flow at doses below those affecting systemic blood pressure or total peripheral resistance [1]. Its action on small coronary arteries (distinct from nitroglycerin's large-vessel targeting) [1], combined with a 5- to 10-fold lower potency in non-coronary arterial beds relative to verapamil [2], enables investigation of coronary autoregulation, subendocardial oxygenation, and ST-segment elevation reduction in ischemia models with minimized systemic hemodynamic confounding.

Antiarrhythmic Research in Mixed Supraventricular and Ventricular Arrhythmia Models

Investigators studying calcium channel blocker effects on arrhythmias with both supraventricular and ventricular components should utilize tiapamil as a reference compound with validated dual-spectrum efficacy. The documented 93% reduction in supraventricular ectopic beats in acute myocardial infarction patients [1], 20% average reduction in A-V conduction in atrial fibrillation [2], and demonstrated ventricular antiarrhythmic activity [3] define a spectrum that differs from class-typical calcium antagonists. This profile is particularly relevant for research in acute myocardial infarction-related arrhythmias and for comparative pharmacology studies exploring structure-activity relationships in antiarrhythmic calcium channel blockade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tiapamil hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.